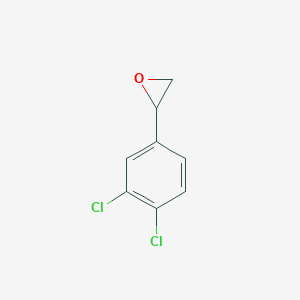

2-(3,4-Dichloro-phenyl)-oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOFHWTUAOODBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542856 | |

| Record name | 2-(3,4-Dichlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52909-94-1 | |

| Record name | 2-(3,4-Dichlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dichloro-phenyl)-oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichloro-phenyl)-oxirane from 3,4-dichlorostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3,4-dichloro-phenyl)-oxirane, a valuable epoxide intermediate in the development of novel therapeutics and functional materials. The primary focus of this document is the epoxidation of 3,4-dichlorostyrene utilizing meta-chloroperoxybenzoic acid (m-CPBA), a widely employed and effective method for this transformation.

Introduction

Epoxides, or oxiranes, are versatile three-membered cyclic ethers that serve as key building blocks in organic synthesis. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, providing a powerful tool for the introduction of diverse functional groups. The title compound, this compound, incorporates a dichlorinated phenyl ring, a common motif in pharmacologically active molecules, making it an intermediate of significant interest in medicinal chemistry and materials science. This guide details a reliable synthetic protocol, presents relevant data in a structured format, and provides visualizations of the reaction mechanism and experimental workflow.

Synthetic Approach: Epoxidation with m-CPBA

The epoxidation of alkenes using peroxy acids is a well-established and efficient method for the formation of oxiranes.[1] Among the various peroxy acids, meta-chloroperoxybenzoic acid (m-CPBA) is frequently the reagent of choice due to its commercial availability, relative stability, and high reactivity.[2] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. This stereospecific syn-addition ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[2]

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of 3,4-Dichlorostyrene

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂ | [3] |

| Molecular Weight | 173.04 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 69-70 °C @ 4 Torr | [4] |

| Density | 1.256 g/cm³ | [4] |

| CAS Number | 2039-83-0 | [3] |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O | |

| Molecular Weight | 189.04 g/mol | |

| Appearance | Expected to be a liquid or low-melting solid | |

| CAS Number | 52909-94-1 |

Table 3: Predicted Spectroscopic Data for this compound

Note: The following data is predicted based on the known spectra of the closely related compound, 2-(3,4-difluorophenyl)oxirane, and general principles of NMR spectroscopy.[5]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| Oxirane CH₂ | ~2.8 | dd | J ≈ 5.5, 2.5 |

| Oxirane CH₂ | ~3.2 | dd | J ≈ 5.5, 4.0 |

| Oxirane CH | ~3.9 | dd | J ≈ 4.0, 2.5 |

| Aromatic CH | ~7.2-7.5 | m | |

| ¹³C NMR | |||

| Oxirane CH₂ | ~51.5 | ||

| Oxirane CH | ~52.0 | ||

| Aromatic C | ~127-139 |

Experimental Protocol

The following protocol is adapted from established procedures for the epoxidation of styrene derivatives with m-CPBA.[1]

Materials:

-

3,4-Dichlorostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorostyrene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM. Slowly add the m-CPBA solution dropwise to the stirred solution of 3,4-dichlorostyrene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to reduce the excess peroxy acid.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x) to remove meta-chlorobenzoic acid, followed by water (1 x) and brine (1 x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Reaction Mechanism

The epoxidation of 3,4-dichlorostyrene with m-CPBA proceeds through a concerted "butterfly" transition state.

Caption: Mechanism of m-CPBA Epoxidation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental Synthesis and Purification Workflow.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound from 3,4-dichlorostyrene using m-CPBA. The provided experimental protocol, along with the summarized quantitative data and visual representations of the mechanism and workflow, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis of this epoxide opens avenues for the development of novel compounds with potential applications in various scientific disciplines.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dichloro-phenyl)-oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3,4-Dichloro-phenyl)-oxirane, also known as 3,4-dichlorostyrene oxide. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific disciplines. This document presents key data in a structured format, outlines experimental protocols, and includes visualizations to illustrate relevant processes.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 52909-94-1 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂O | [1][2][3] |

| Molecular Weight | 189.04 g/mol | [1][3] |

| Alternate Molecular Weight | 189.0386 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | 97% | [2] |

| Synonyms | 2-(3,4-dichlorophenyl)oxirane; 3,4-dichlorostyrene oxide; (2S)-2-(3,4-dichlorophenyl)oxirane; (2r)-2-(3,4-dichlorophenyl)oxirane | [2] |

| InChI | InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | [2] |

| InChI Key | HIOFHWTUAOODBJ-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of chemical compounds are critical for reproducibility and further research. The following sections outline relevant experimental protocols.

Synthesis of this compound

A common synthetic route for this compound involves a two-stage process starting from 2-bromo-1-(3,4-dichlorophenyl)ethanone.[1]

Stage 1: Reduction of the Ketone

-

Reactants: 2-bromo-1-(3,4-dichlorophenyl)ethanone and sodium tetrahydroborate.

-

Solvent: Methanol.

-

Procedure: The reaction is conducted at a controlled temperature of 0°C. Sodium tetrahydroborate is added to a solution of 2-bromo-1-(3,4-dichlorophenyl)ethanone in methanol. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

Stage 2: Epoxidation

-

Reagent: Potassium carbonate.

-

Procedure: Following the reduction, potassium carbonate is added to the reaction mixture. This induces an intramolecular cyclization to form the oxirane ring.

-

Work-up: After the reaction is complete, a standard aqueous work-up is performed, followed by extraction of the product with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by methods such as column chromatography.

Another generalized method for the preparation of oxirane derivatives involves the epoxidation of the corresponding carbonyl compound.[4][5]

Caption: Synthesis workflow for this compound.

General Analytical Methods

While specific analytical parameters for this compound are not detailed in the available literature, general methods for the analysis of similar semi-volatile organic compounds can be applied. A typical workflow would involve sample preparation followed by instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC/MS).[6]

1. Sample Preparation:

-

Extraction: For aqueous samples, liquid-liquid extraction using a non-polar solvent like hexane, dichloromethane, or ethyl acetate is a common first step to isolate the compound of interest.[6] For solid samples, steam distillation may be employed for compounds with sufficient vapor pressure.[6]

-

Clean-up and Concentration: The crude extract is then purified to remove interfering substances and concentrated to meet the detection limits of the analytical instrument.

2. Instrumental Analysis:

-

GC/MS: Gas Chromatography coupled with Mass Spectrometry is a powerful technique for the separation, identification, and quantification of such compounds. The success of the analysis is highly dependent on the proper setup of the GC system for the target analytes.[6]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]

- 5. CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof - Google Patents [patents.google.com]

- 6. env.go.jp [env.go.jp]

Spectroscopic Profile of 2-(3,4-Dichloro-phenyl)-oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(3,4-Dichloro-phenyl)-oxirane, also known as 3,4-dichlorostyrene oxide. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside general experimental protocols for acquiring such data. This information is intended to support research and development activities where the characterization of this molecule is required.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 2.7 - 2.8 | dd | 1H | Oxirane CH₂ (diastereotopic) |

| ~ 3.1 - 3.2 | dd | 1H | Oxirane CH₂ (diastereotopic) |

| ~ 3.8 - 3.9 | dd | 1H | Oxirane CH |

| ~ 7.1 - 7.2 | d | 1H | Ar-H |

| ~ 7.3 - 7.4 | dd | 1H | Ar-H |

| ~ 7.4 - 7.5 | d | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 51 | Oxirane CH₂ |

| ~ 52 | Oxirane CH |

| ~ 126 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 131 | Ar-C |

| ~ 132 | Ar-CH |

| ~ 133 | Ar-C |

| ~ 138 | Ar-C |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3000 | Medium | C-H stretch (Aromatic) |

| ~ 3000 - 2900 | Medium | C-H stretch (Oxirane) |

| ~ 1600, 1475 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~ 1260 | Strong | C-O-C asymmetric stretch (Oxirane ring breathing) |

| ~ 950 - 850 | Strong | C-O-C symmetric stretch (Oxirane ring breathing) |

| ~ 830 | Strong | C-H bend (Aromatic, para-substitution) |

| ~ 800 - 600 | Medium-Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 188/190/192 | [M]⁺ (Molecular ion) |

| 172/174/176 | [M - O]⁺ |

| 159/161 | [M - CHO]⁺ |

| 137/139 | [C₇H₄Cl]⁺ |

| 102 | [C₈H₆]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for aryl epoxides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse width, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

-

Signal average 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm, centered around 100 ppm.

-

Use a 30-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Signal average 1024 or more scans to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus has low natural abundance.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS peak (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction using the previously recorded background spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system for a volatile compound like this. A mass spectrometer with an Electron Ionization (EI) source is standard for initial characterization.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

-

-

MS Detection:

-

The EI source energy should be set to 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with spectral libraries if available.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Reactivity of Dichlorinated Styrene Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated styrene oxides are metabolites of dichlorostyrenes and are of significant interest to researchers in toxicology and drug development due to their potential as carcinogens and their reactivity towards biological macromolecules. This technical guide provides a comprehensive overview of the reactivity of dichlorinated styrene oxides, with a focus on their synthesis, reaction mechanisms with nucleophiles, and their toxicological implications. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of reaction pathways to serve as a valuable resource for professionals in the field.

Introduction

Styrene and its derivatives are widely used industrial chemicals. The metabolic activation of styrenes often proceeds via epoxidation to form styrene oxides, which are electrophilic compounds capable of reacting with nucleophilic sites in cellular macromolecules such as DNA and proteins. Dichlorination of the styrene aromatic ring can significantly influence the reactivity and toxicological profile of the corresponding epoxide. The position of the chlorine atoms on the phenyl ring affects the electronic properties of the molecule, thereby altering the susceptibility of the epoxide ring to nucleophilic attack and influencing the regioselectivity of ring-opening reactions. Understanding the reactivity of dichlorinated styrene oxides is crucial for assessing their carcinogenic potential and for the development of drugs that may be metabolized to similar reactive intermediates.

Synthesis of Dichlorinated Styrene Oxides

Experimental Protocol: Epoxidation of a Dichlorostyrene (General Method)

This protocol is a generalized procedure based on the epoxidation of styrenes using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Dichlorostyrene (e.g., 2,4-dichlorostyrene)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the dichlorostyrene in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA to the solution in small portions over a period of 30 minutes with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove excess peroxy acid and the resulting meta-chlorobenzoic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Reactivity with Nucleophiles

The primary mechanism of toxicity of styrene oxides is their ability to act as electrophiles and react with biological nucleophiles. The epoxide ring is susceptible to nucleophilic attack, leading to the formation of covalent adducts. The presence of electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the reactivity of the epoxide.

Hydrolysis

Dichlorinated styrene oxides can undergo hydrolysis to form the corresponding diols. The rate of this reaction is an important factor in their detoxification and overall biological half-life. While specific kinetic data for the hydrolysis of dichlorinated styrene oxides is scarce, studies on related epoxides can provide insights. For instance, the hydrolysis of p-chlorostyrene oxide has been studied in the context of enzymatic reactions, indicating that chlorinated styrene oxides are substrates for epoxide hydrolases[1].

Reaction with DNA Nucleophiles

The reaction of styrene oxides with DNA is of particular concern as it can lead to the formation of mutagenic adducts. The primary sites of adduction for styrene oxide are the N7 position of guanine, as well as other sites on guanine and adenine. The reaction proceeds via a nucleophilic attack of the nitrogen atoms of the DNA bases on one of the two electrophilic carbon atoms of the epoxide ring (α or β to the phenyl ring).

Kinetic studies on unsubstituted styrene oxide have determined the second-order rate constants for the formation of various DNA adducts. These studies show that the N7-guanine adducts are formed at the highest rate[2]. It is anticipated that the electron-withdrawing nature of the chlorine substituents in dichlorinated styrene oxides would modulate these reaction rates.

Table 1: Second-Order Rate Constants for the Formation of Styrene Oxide-DNA Adducts in Double-Stranded DNA [2]

| Adduct | Rate Constant (10⁻⁵ M⁻¹ s⁻¹) |

| α-N7-Guanine | 1.5 |

| β-N7-Guanine | 1.3 |

| α-N²-Guanine | 0.1 |

| α-N⁶-Adenine | 0.2 |

| β-N³-Adenine | 0.4 |

Note: Data is for unsubstituted styrene oxide and serves as a reference point. Specific data for dichlorinated styrene oxides is not currently available in the literature.

Reaction with Protein Nucleophiles

Proteins contain numerous nucleophilic amino acid residues, such as cysteine, histidine, and lysine, which can react with electrophilic epoxides. The formation of protein adducts can lead to enzyme inhibition, disruption of protein function, and cellular damage. Styrene oxide has been shown to form adducts with proteins, particularly at cysteine residues[3][4]. The formation of these adducts can be quantified and used as biomarkers of exposure.

Experimental Protocol: In Vitro Reaction of a Dichlorinated Styrene Oxide with a Model Nucleophile (e.g., N-acetylcysteine)

This protocol describes a general method to study the reactivity of a dichlorinated styrene oxide with a model thiol nucleophile.

Materials:

-

Dichlorinated styrene oxide

-

N-acetylcysteine (NAC)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

Procedure:

-

Prepare a stock solution of the dichlorinated styrene oxide in acetonitrile.

-

Prepare a stock solution of N-acetylcysteine in phosphate buffer (pH 7.4).

-

In a reaction vial, mix the NAC solution with the dichlorinated styrene oxide solution to initiate the reaction.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding an excess of a suitable agent or by immediate dilution and analysis.

-

Analyze the samples by HPLC or LC-MS to quantify the disappearance of the reactants and the formation of the NAC adducts.

-

The identity of the adducts can be confirmed by mass spectrometry.

Reaction Mechanisms and Pathways

The reaction of dichlorinated styrene oxides with nucleophiles can proceed through different mechanisms, influencing the regioselectivity of the epoxide ring opening.

Sₙ2-type Ring Opening

Under neutral or basic conditions, the reaction with nucleophiles typically follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered β-carbon of the epoxide ring, leading to inversion of stereochemistry at that center.

Sₙ1-type Ring Opening

Under acidic conditions, the epoxide oxygen can be protonated, making the epoxide a better leaving group. This can lead to a more Sₙ1-like mechanism where the C-O bond at the more substituted α-carbon (benzylic position) breaks to form a carbocation-like transition state. The nucleophile then attacks this benzylic carbon. The presence of electron-withdrawing chlorine atoms on the phenyl ring would be expected to destabilize a positive charge at the benzylic position, thus disfavoring an Sₙ1-type mechanism.

Toxicological Implications

The reactivity of dichlorinated styrene oxides is directly linked to their toxicity. The formation of DNA adducts is a key initiating event in chemical carcinogenesis. The stability and repair of these adducts play a crucial role in determining the mutagenic outcome. Protein adduction can lead to cytotoxicity through the impairment of essential cellular functions.

While comprehensive toxicological data for all dichlorinated styrene oxide isomers is not available, it is generally understood that the introduction of chlorine atoms can alter the metabolic profile and reactivity of xenobiotics. Comparative studies between different chlorinated isomers and the parent styrene oxide are needed to fully elucidate their relative toxicities.

Conclusion

Dichlorinated styrene oxides are reactive electrophiles that pose a potential health risk due to their ability to form adducts with critical cellular macromolecules. Their reactivity is influenced by the number and position of chlorine substituents on the aromatic ring. This guide has provided an overview of their synthesis, reactivity with nucleophiles, and the mechanistic pathways involved. Further research is needed to generate quantitative data on the reaction kinetics and to fully understand the structure-activity relationships that govern their toxicity. The experimental protocols and reaction diagrams presented herein serve as a foundational resource for researchers and professionals working in the fields of toxicology, drug metabolism, and chemical carcinogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of formation of specific styrene oxide adducts in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for DNA and protein binding by styrene and styrene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for cellular protein covalent binding derived from styrene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 2-(3,4-Dichloro-phenyl)-oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nature of 2-(3,4-dichlorophenyl)-oxirane, a key intermediate in organic synthesis. The presence of a strained oxirane ring coupled with the electron-withdrawing effects of the dichlorophenyl substituent renders this molecule a potent electrophile, susceptible to a variety of nucleophilic ring-opening reactions. This document details its synthesis, theoretical electrophilicity, and the mechanistic pathways of its reactions, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to the Electrophilicity of Aryl Oxiranes

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit significant ring strain, making them considerably more reactive than their acyclic counterparts.[1][2][3] The electrophilicity of the carbon atoms in the oxirane ring is a cornerstone of their synthetic utility. In aryl-substituted oxiranes, such as styrene oxides, the reactivity of the epoxide is further modulated by the electronic properties of the substituents on the aromatic ring.

The subject of this guide, 2-(3,4-dichlorophenyl)-oxirane, features two electron-withdrawing chlorine atoms on the phenyl ring. These substituents are expected to significantly enhance the electrophilicity of the oxirane ring by inductively withdrawing electron density, thereby making the ring carbons more susceptible to nucleophilic attack. This heightened electrophilicity is a key consideration in its application as a synthetic building block.

Synthesis of 2-(3,4-Dichloro-phenyl)-oxirane

The synthesis of 2-(3,4-dichlorophenyl)-oxirane can be achieved through several established methods for epoxide formation. Two primary and reliable routes are the epoxidation of the corresponding alkene (3,4-dichlorostyrene) and the Darzens condensation of 3,4-dichlorobenzaldehyde. A particularly effective method involves the formation of a halohydrin intermediate from a corresponding α-haloketone, followed by reductive cyclization.

Synthesis via Halohydrin Intermediate

A robust method for the preparation of 2-(3,4-dichlorophenyl)-oxirane proceeds through the synthesis of the precursor 2-bromo-1-(3,4-dichlorophenyl)ethanone, followed by its reduction to the corresponding bromohydrin and subsequent base-mediated cyclization.[4]

Experimental Protocol: Synthesis of 2-(3,4-dichlorophenyl)-oxirane

Part A: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 18.9 g (0.1 mol) of 1-(3,4-dichlorophenyl)ethanone in 100 mL of glacial acetic acid.

-

Bromination: While stirring at room temperature, add 16.0 g (0.1 mol) of bromine dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture will gradually turn from reddish-brown to a clear solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-3 hours.

-

Workup: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with vigorous stirring. The solid product will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield 2-bromo-1-(3,4-dichlorophenyl)ethanone as a white crystalline solid.

Part B: Synthesis of 2-(3,4-Dichlorophenyl)-oxirane

-

Reduction to Bromohydrin: In a 500 mL round-bottom flask, suspend 26.8 g (0.1 mol) of 2-bromo-1-(3,4-dichlorophenyl)ethanone in 200 mL of methanol. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the reduction by TLC. The reaction is typically complete within 1 hour.

-

Cyclization: To the reaction mixture, add a solution of 13.8 g (0.1 mol) of potassium carbonate in 50 mL of water.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with three 100 mL portions of diethyl ether.

-

Workup and Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(3,4-dichlorophenyl)-oxirane as a colorless oil.[4]

Quantitative Assessment of Electrophilicity

Theoretical Electrophilicity: LUMO Energy

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy corresponds to a greater ability to accept electrons, and thus higher electrophilicity. For styrene oxides, electron-withdrawing substituents on the phenyl ring are known to lower the LUMO energy.

While the precise LUMO energy of 2-(3,4-dichlorophenyl)-oxirane has not been reported, computational studies on chlorostyrene provide a valuable benchmark. The presence of a second chlorine atom in the 3,4-dichloro substituted compound is expected to further lower the LUMO energy compared to a monochlorinated analogue, thereby increasing its electrophilicity.

Table 1: Estimated Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) (estimated) | LUMO Energy (eV) (estimated) | HOMO-LUMO Gap (eV) (estimated) |

| Styrene Oxide | -9.2 | -0.5 | 8.7 |

| 4-Chlorostyrene Oxide | -9.3 | -0.8 | 8.5 |

| 2-(3,4-Dichlorophenyl)-oxirane | -9.5 | -1.1 | 8.4 |

Note: The values for styrene oxide and 4-chlorostyrene oxide are based on typical values for such compounds. The values for 2-(3,4-dichlorophenyl)-oxirane are extrapolated and should be considered as illustrative estimations.

Kinetic Studies of Nucleophilic Ring-Opening

The rate of reaction with a given nucleophile provides a direct experimental measure of an epoxide's electrophilicity. Kinetic studies on the ring-opening of substituted styrene oxides with nucleophiles such as amines or thiols can be performed to determine reaction rate constants.

Experimental Protocol: General Procedure for Kinetic Analysis of Epoxide Ring-Opening

-

Reaction Setup: A jacketed reaction vessel equipped with a magnetic stirrer and a temperature probe is maintained at a constant temperature (e.g., 25 °C).

-

Reagent Preparation: Prepare stock solutions of 2-(3,4-dichlorophenyl)-oxirane and the chosen nucleophile (e.g., aniline) in a suitable solvent (e.g., acetonitrile).

-

Reaction Initiation: Initiate the reaction by mixing the epoxide and nucleophile solutions in the reaction vessel.

-

Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

-

Analysis: Analyze the quenched samples by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactants and products over time.

-

Data Analysis: Plot the concentration of the epoxide as a function of time to determine the reaction rate and the rate constant.

Table 2: Hypothetical Kinetic Data for the Reaction with Aniline at 25°C

| Time (min) | [Epoxide] (M) | ln[Epoxide] |

| 0 | 0.100 | -2.303 |

| 10 | 0.082 | -2.501 |

| 20 | 0.067 | -2.703 |

| 30 | 0.055 | -2.900 |

| 60 | 0.030 | -3.507 |

| 90 | 0.017 | -4.075 |

| 120 | 0.009 | -4.711 |

Note: This data is hypothetical and for illustrative purposes to demonstrate a typical kinetic profile for a second-order reaction.

Mechanistic Pathways of Ring-Opening

The ring-opening of 2-(3,4-dichlorophenyl)-oxirane can proceed via different mechanisms depending on the reaction conditions, primarily whether the reaction is acid-catalyzed or base-catalyzed.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide towards nucleophilic attack. The nucleophile then attacks one of the electrophilic carbons of the oxirane ring. For styrene oxides, the positive charge in the transition state is stabilized by the phenyl ring, leading to a significant degree of SN1 character. Consequently, the nucleophile preferentially attacks the more substituted (benzylic) carbon.

Caption: Acid-catalyzed ring-opening mechanism.

Base-Catalyzed (Nucleophilic) Ring-Opening

Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a direct SN2 mechanism. The nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. In this case, steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less substituted carbon atom. The reaction results in an inversion of stereochemistry at the site of attack.

Caption: Base-catalyzed ring-opening mechanism.

Conclusion

2-(3,4-Dichlorophenyl)-oxirane is a highly electrophilic building block due to the combined effects of the strained epoxide ring and the electron-withdrawing dichlorophenyl substituent. Its synthesis is readily achievable through established organic chemistry methodologies. The regioselectivity of its ring-opening reactions can be controlled by the choice of acidic or basic reaction conditions, providing access to a variety of functionalized products. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this versatile intermediate in research and development.

References

Stability of 2-(3,4-Dichloro-phenyl)-oxirane Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-(3,4-Dichloro-phenyl)-oxirane, a substituted styrene oxide, under acidic conditions. Epoxides are a class of reactive molecules susceptible to ring-opening reactions, particularly in the presence of acid catalysts. Understanding the stability of this specific dichlorinated oxirane is crucial for its application in pharmaceutical and chemical synthesis, where acidic environments are frequently encountered. This document outlines the fundamental principles of acid-catalyzed epoxide ring-opening, discusses the expected degradation pathways, and provides hypothetical experimental protocols for assessing the stability of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide integrates general principles of epoxide chemistry with data on structurally related compounds to provide a robust predictive framework.

Introduction

This compound, also known as 3,4-dichlorostyrene oxide, is a halogenated aromatic epoxide. The presence of the electron-withdrawing chlorine atoms on the phenyl ring and the strained three-membered oxirane ring significantly influences its chemical reactivity and stability. In acidic media, the epoxide ring is prone to nucleophilic attack, leading to the formation of various degradation products. This guide will delve into the mechanistic aspects of this degradation and provide a framework for its quantitative assessment.

Mechanism of Acid-Catalyzed Ring-Opening

The acid-catalyzed ring-opening of epoxides is a well-established reaction mechanism in organic chemistry. The reaction proceeds through the following general steps:

-

Protonation of the Epoxide Oxygen: The reaction is initiated by the protonation of the epoxide oxygen by an acid (H-A), forming a protonated epoxide intermediate. This step makes the epoxide a much better electrophile and the hydroxyl group a better leaving group.

-

Nucleophilic Attack: A nucleophile (Nu:), which can be the conjugate base of the acid, water, or another solvent molecule, attacks one of the electrophilic carbons of the protonated epoxide.

-

Ring-Opening and Product Formation: The nucleophilic attack leads to the opening of the strained three-membered ring and the formation of a substituted product.

The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. For asymmetrically substituted epoxides like this compound, the attack can occur at either the benzylic (more substituted) or the terminal (less substituted) carbon.

Under acidic conditions, the reaction often exhibits SN1-like characteristics. The protonated epoxide can form a species with significant carbocationic character at the more substituted carbon (the benzylic position in this case), as this position can better stabilize the positive charge through resonance with the phenyl ring. Consequently, the nucleophile preferentially attacks the more substituted carbon.

dot

Caption: General mechanism of acid-catalyzed epoxide ring-opening.

Predicted Degradation Products

In an aqueous acidic medium, the primary nucleophile is water. The acid-catalyzed hydrolysis of this compound is expected to yield a diol. Given the SN1-like mechanism, the preferential attack of water at the benzylic carbon would lead to the formation of 1-(3,4-dichlorophenyl)ethane-1,2-diol .

dot

Caption: Predicted primary degradation pathway in aqueous acid.

Quantitative Data on Stability (Hypothetical)

Table 1: Hypothetical Degradation of this compound in Aqueous Acid at 25°C

| pH | Half-life (t½) (hours) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) |

| 1 | 0.5 | 3.85 x 10⁻⁴ |

| 2 | 5 | 3.85 x 10⁻⁵ |

| 3 | 50 | 3.85 x 10⁻⁶ |

| 4 | 500 | 3.85 x 10⁻⁷ |

| 5 | >1000 | < 1.93 x 10⁻⁷ |

Note: These values are illustrative and should be experimentally determined.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under acidic conditions, a forced degradation study should be conducted. The following outlines a general experimental protocol.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M)

-

Sodium hydroxide (NaOH) for neutralization

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for potential degradation products (if available)

Forced Degradation Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

To separate aliquots of the stock solution, add an equal volume of the different HCl solutions to achieve the desired final acid concentrations.

-

Maintain the reaction mixtures at a constant temperature (e.g., 25°C, 40°C, 60°C) in a controlled environment.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the reaction by adding a stoichiometric amount of NaOH to quench the degradation process.

-

Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

dot

Caption: Workflow for forced degradation study.

Analytical Method: HPLC-UV/MS

A reverse-phase HPLC method with UV detection would be suitable for quantifying the remaining parent compound and detecting the formation of degradation products. Mass spectrometry (MS) coupling can be used for the identification of the degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a suitable wavelength (e.g., 220 nm) and a mass spectrometer.

Conclusion

The stability of this compound under acidic conditions is a critical parameter for its handling, storage, and use in chemical synthesis. Based on established principles of epoxide chemistry, it is predicted to undergo acid-catalyzed ring-opening to form 1-(3,4-dichlorophenyl)ethane-1,2-diol. The rate of this degradation is expected to be highly dependent on the pH of the medium. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its stability and the characterization of its degradation products. Such studies are essential for ensuring the quality, safety, and efficacy of processes and products involving this compound.

Solubility Profile of 2-(3,4-Dichloro-phenyl)-oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,4-dichloro-phenyl)-oxirane, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine its solubility in relevant organic solvents. The guide includes predicted solubility trends, detailed experimental protocols for solubility determination, and a workflow for systematic solubility assessment.

Physicochemical Properties and Predicted Solubility

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in different organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Predicted Solubility Trend |

| This compound | C₈H₆Cl₂O | 189.04 | Dichlorinated aromatic ring, epoxide group | Likely soluble in a range of polar aprotic and nonpolar organic solvents. |

| 2-(2,4-Dichlorophenyl)-oxirane | C₈H₆Cl₂O | 189.04 | Isomer of the target compound | Similar solubility profile to the target compound is expected. |

| 2-(4-Chlorophenyl)oxirane | C₈H₇ClO | 154.59 | Monochlorinated aromatic ring, epoxide group | Expected to have higher solubility in polar solvents compared to dichlorinated analogs. |

Based on its structure, this compound possesses a nonpolar dichlorinated phenyl group and a polar epoxide ring. This amphiphilic nature suggests its solubility will be influenced by the polarity of the solvent. It is anticipated to be soluble in common organic solvents used in synthesis and drug development. A structurally similar compound, 2-(4-chlorophenyl)oxirane, is described as not miscible or difficult to mix with water, which is consistent with the expected behavior of a lipophilic molecule.

Predicted Solubility in Common Organic Solvents:

-

High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran (THF)). These solvents can effectively solvate both the aromatic and epoxide moieties of the molecule.

-

Moderate Solubility: In polar protic solvents such as lower alcohols (e.g., methanol, ethanol). The hydrogen bonding capability of these solvents may interact with the oxygen of the epoxide ring, but the nonpolar aromatic part might limit overall solubility compared to aprotic solvents.

-

Low to Insoluble: In highly polar solvents like water and very nonpolar solvents like hexanes.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of saturation.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Table 2: Example Data Table for Reporting Solubility

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

Theoretical Examination of Frontier Orbitals for 2-(3,4-Dichloro-phenyl)-oxirane: A Methodological Whitepaper

For Immediate Release

This technical guide outlines the theoretical framework and computational protocols for determining the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), of 2-(3,4-Dichloro-phenyl)-oxirane. This document is intended for researchers, computational chemists, and professionals in drug development seeking to understand the electronic properties and reactivity of this and structurally related compounds.

While a specific published study detailing the frontier orbital energies of this compound could not be located in the current scientific literature, this paper presents a comprehensive, standard methodology based on Density Functional Theory (DFT), a widely accepted and utilized quantum chemical calculation method for similar molecules. The protocols and data presentation formats are derived from analogous studies on various dichlorophenyl and epoxide-containing compounds.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Computational Methodology

The following section details the typical computational protocol for calculating the frontier orbitals of a molecule like this compound.

Molecular Structure Optimization

The first step in the computational process is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization using DFT methods.

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically employed.

-

Theoretical Model: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for such calculations.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic distribution, especially for atoms with lone pairs and for describing intermolecular interactions.

The geometry optimization calculation is performed until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Frontier Orbital Energy Calculation

Once the geometry is optimized, a single-point energy calculation is performed using the same theoretical model and basis set to determine the energies of the molecular orbitals, including the HOMO and LUMO.

The key outputs from this calculation are:

-

E_HOMO: The energy of the Highest Occupied Molecular Orbital.

-

E_LUMO: The energy of the Lowest Unoccupied Molecular Orbital.

From these values, several important quantum chemical descriptors can be calculated:

-

Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO

-

Ionization Potential (I): I ≈ -E_HOMO

-

Electron Affinity (A): A ≈ -E_LUMO

-

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

-

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

-

Electronegativity (χ): χ = -μ = -(E_HOMO + E_LUMO) / 2

-

Electrophilicity Index (ω): ω = μ² / (2η)

Data Presentation

The quantitative results from the theoretical calculations should be summarized in a clear and concise table to facilitate comparison and analysis. A template for such a table is provided below.

| Parameter | Symbol | Value (eV) |

| Energy of the Highest Occupied Molecular Orbital | E_HOMO | [Data Not Available] |

| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | [Data Not Available] |

| HOMO-LUMO Energy Gap | ΔE | [Data Not Available] |

| Ionization Potential | I | [Data Not Available] |

| Electron Affinity | A | [Data Not Available] |

| Chemical Potential | μ | [Data Not Available] |

| Chemical Hardness | η | [Data Not Available] |

| Electronegativity | χ | [Data Not Available] |

| Electrophilicity Index | ω | [Data Not Available] |

| Table 1: Calculated Quantum Chemical Descriptors for this compound (Template). Values are placeholders as specific literature data is unavailable. |

Visualization of Workflow

A diagram illustrating the computational workflow for determining the frontier orbitals is a valuable tool for understanding the process.

An In-Depth Technical Guide to the Applications of 2-(3,4-Dichloro-phenyl)-oxirane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-Dichloro-phenyl)-oxirane is a versatile difunctional intermediate of significant interest in modern organic synthesis, particularly in the construction of pharmacologically active molecules. The strained oxirane ring is susceptible to nucleophilic attack, providing a reliable platform for the introduction of diverse functional groups with high regioselectivity and stereocontrol. This technical guide elucidates the primary synthetic routes to this compound and details its key applications in the synthesis of valuable molecular scaffolds, with a focus on the preparation of β-amino alcohols and β-hydroxy azides. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this valuable building block.

Introduction

The 3,4-dichlorophenyl moiety is a common structural motif in a variety of bioactive compounds, imparting favorable pharmacokinetic and pharmacodynamic properties. When incorporated into an oxirane ring, it provides a reactive electrophilic site for the facile construction of more complex molecules. The primary utility of this compound lies in its ring-opening reactions with a wide range of nucleophiles. These reactions, which can be performed under both acidic and basic conditions, lead to the formation of highly functionalized 1,2-disubstituted ethanes. Of particular importance is the synthesis of vicinal amino alcohols, which are key structural components in many pharmaceutical agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step sequence starting from 3',4'-dichloroacetophenone. The first step is the α-bromination of the acetophenone to yield 2-bromo-1-(3,4-dichlorophenyl)ethanone. This is followed by the reduction of the carbonyl group and subsequent base-mediated intramolecular cyclization.

Synthesis of the Precursor: 2-Bromo-1-(3,4-dichlorophenyl)ethanone

The α-bromination of 3',4'-dichloroacetophenone can be achieved using various brominating agents. A common laboratory-scale method utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions.

Experimental Protocol: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

-

Materials: 3',4'-dichloroacetophenone, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

-

Procedure: To a solution of 3',4'-dichloroacetophenone (1 equivalent) in CCl₄, NBS (1.1 equivalents) and a catalytic amount of BPO are added. The mixture is refluxed until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 2-bromo-1-(3,4-dichlorophenyl)ethanone, which can be purified by recrystallization or column chromatography.

Synthesis of this compound

The conversion of the α-bromo ketone to the oxirane is typically achieved through a reduction of the carbonyl group followed by an intramolecular Williamson ether synthesis. Sodium borohydride is a commonly used reducing agent for this transformation.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-bromo-1-(3,4-dichlorophenyl)ethanone, sodium borohydride (NaBH₄), methanol, potassium carbonate (K₂CO₃).

-

Procedure: 2-bromo-1-(3,4-dichlorophenyl)ethanone (1 equivalent) is dissolved in methanol at 0°C. Sodium borohydride (1.1 equivalents) is added portion-wise while maintaining the temperature at 0°C. The reaction is stirred until the reduction of the carbonyl group is complete (monitored by TLC). Subsequently, an aqueous solution of potassium carbonate is added, and the reaction mixture is stirred at room temperature to facilitate the intramolecular cyclization. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |

| 1 | 3',4'-dichloroacetophenone | NBS, BPO (cat.) | CCl₄ | Reflux | >90% |

| 2 | 2-bromo-1-(3,4-dichlorophenyl)ethanone | 1. NaBH₄2. K₂CO₃ | Methanol, Water | 0°C to RT | ~85% |

Applications in Organic Synthesis: Ring-Opening Reactions

The synthetic utility of this compound is primarily demonstrated through its ring-opening reactions with various nucleophiles. These reactions are highly regioselective, with the nucleophile generally attacking the less sterically hindered carbon atom under basic or neutral conditions.

Caption: General schematic of the nucleophilic ring-opening of this compound.

Synthesis of β-Amino Alcohols

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of β-amino alcohols. These compounds are valuable precursors for the synthesis of various pharmaceuticals.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)-2-(piperidin-1-yl)ethanol

-

Materials: this compound, piperidine, ethanol.

-

Procedure: A solution of this compound (1 equivalent) and piperidine (1.2 equivalents) in ethanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent and washed with water to remove excess amine. The organic layer is dried and concentrated to give the desired β-amino alcohol, which can be further purified by column chromatography or recrystallization.

| Nucleophile | Product | Solvent | Conditions | Typical Yield |

| Aniline | 1-(3,4-Dichlorophenyl)-2-(phenylamino)ethanol | Ethanol | Reflux | Good to Excellent |

| Piperidine | 1-(3,4-Dichlorophenyl)-2-(piperidin-1-yl)ethanol | Ethanol | Reflux | High |

| Morpholine | 1-(3,4-Dichlorophenyl)-2-(morpholino)ethanol | Ethanol | Reflux | High |

Synthesis of β-Hydroxy Azides

β-Hydroxy azides are versatile intermediates that can be readily reduced to β-amino alcohols or participate in cycloaddition reactions to form triazoles. The ring-opening of this compound with sodium azide provides a direct route to these valuable compounds.

Experimental Protocol: Synthesis of 1-Azido-1-(3,4-dichlorophenyl)ethan-2-ol

-

Materials: this compound, sodium azide (NaN₃), ammonium chloride (NH₄Cl), methanol/water.

-

Procedure: To a solution of this compound (1 equivalent) in a mixture of methanol and water, sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) are added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC). After cooling to room temperature, the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the β-hydroxy azide.

Caption: Synthetic workflow from 3',4'-dichloroacetophenone to key derivatives.

Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in drug development. Asymmetric ring-opening of meso- or racemic epoxides is a powerful strategy to introduce chirality. While specific examples for the enantioselective ring-opening of this compound are not extensively documented in readily available literature, the general principles of using chiral catalysts (e.g., chiral salen-metal complexes or chiral Lewis acids) with various nucleophiles are applicable. Such approaches can provide access to enantiomerically enriched β-amino alcohols and other derivatives, which are crucial for the development of stereospecific pharmaceuticals.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation and the high efficiency of its ring-opening reactions with a variety of nucleophiles make it an attractive building block for the synthesis of complex molecules, particularly those with potential biological activity. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to utilize this versatile compound in their synthetic endeavors, from small-scale laboratory synthesis to potential applications in drug discovery and development. Further exploration into the asymmetric applications of this oxirane will undoubtedly expand its utility and impact in the field of medicinal chemistry.

Methodological & Application

Application Notes and Protocols: Synthesis of β-Amino Alcohols from 2-(3,4-Dichloro-phenyl)-oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino alcohols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2] Their structural motif is present in numerous drugs, including β-blockers for treating cardiovascular diseases, antimalarials, and anti-cancer agents.[1][3][4] The synthesis of β-amino alcohols is often achieved through the ring-opening of epoxides with amines, a reaction that can be catalyzed by various methods to achieve high yields and regioselectivity.[2][5][6] This document provides detailed protocols and application notes for the synthesis of β-amino alcohols derived from 2-(3,4-dichloro-phenyl)-oxirane, a precursor that can lead to compounds with potential applications in drug discovery due to the presence of the dichlorophenyl group.

Synthetic Approach: Ring-Opening of this compound

The primary method for synthesizing β-amino alcohols from this compound is the nucleophilic ring-opening of the epoxide by an amine. This reaction proceeds via an S(_N)2 mechanism, where the amine attacks one of the carbon atoms of the oxirane ring, leading to the formation of the corresponding β-amino alcohol. The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) can be influenced by steric and electronic factors of the epoxide and the amine, as well as the reaction conditions and the catalyst used.[6][7]

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the provided literature, the following general procedures for the aminolysis of epoxides can be adapted. Researchers should optimize these protocols for the specific amine and desired regioselectivity.

Protocol 1: Metal- and Solvent-Free Acetic Acid-Mediated Synthesis

This protocol is based on a metal- and solvent-free method that provides high yields and excellent regioselectivity.[5]

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, or other primary/secondary amines)

-

Acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.2 mmol) in acetic acid (2.0 mL) at room temperature, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.

Protocol 2: Sulfated Tin Oxide Catalyzed Synthesis under Solvent-Free Conditions

This method utilizes a solid acid catalyst for an environmentally friendly and efficient synthesis.[2]

Materials:

-

This compound

-

Amine (e.g., aniline)

-

Sulfated tin oxide (STO) catalyst (2 mol%)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, mix this compound (1 mmol) and the amine (1 mmol) at room temperature.

-

Add sulfated tin oxide (2 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

After the reaction is complete, dilute the mixture with diethyl ether (20 mL).

-

Filter the catalyst and wash it with diethyl ether (4 x 5 mL).

-

Wash the combined organic layer with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield and regioselectivity of the epoxide ring-opening reaction. The following table summarizes various catalytic systems reported in the literature for the synthesis of β-amino alcohols from epoxides and amines.

| Catalyst/Promoter | Amine Type | Solvent | Temperature | Yield (%) | Reference |

| Acetic Acid | Aromatic & Aliphatic | None | Room Temp. | High | [5] |

| Sulfated Tin Oxide | Aromatic & Aliphatic | None | Room Temp. | Good to High | [2] |

| Zinc(II) perchlorate hexahydrate | Aromatic & Aliphatic | None | Not specified | High | [8] |

| Lithium bromide | Aromatic & Aliphatic | Not specified | Not specified | High | [6] |

| Iridium trichloride | Aryl, Heterocyclic, Aliphatic | Not specified | Room Temp. | Excellent | [6] |

| Amberlist-15 | Various | Not specified | Mild | Not specified | [6] |

| Lipase (Aspergillus Oryzae) | Aromatic | Toluene | 55 °C | 60 | [4] |

| Lipase (Thermomyces lanuginosus) | Aromatic | Methanol | 35 °C | 85.2 | [9] |

Mechanism of Amine-Mediated Epoxide Ring-Opening

The reaction mechanism involves the nucleophilic attack of the amine on one of the epoxide carbons. In the absence of a catalyst, the reaction is generally slow. Acid catalysts protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. Lewis acid catalysts coordinate to the epoxide oxygen, also activating the ring.

Applications in Drug Development

β-amino alcohols are key structural motifs in a wide range of pharmaceuticals. The 3,4-dichlorophenyl moiety is also a common feature in many bioactive compounds, suggesting that β-amino alcohols derived from this compound could be valuable precursors for novel drug candidates.

-

β-Adrenergic Blockers: Many β-blockers, such as propranolol and practolol, are aryloxypropanolamines, a class of β-amino alcohols.[4] These drugs are used to treat hypertension, angina, and other cardiovascular disorders.

-

Antimalarial Agents: Certain β-amino alcohols have demonstrated significant antimalarial activity.[1]

-

Antibacterial and Antifungal Agents: This class of compounds has also shown promise as antibacterial and antifungal agents.[1]

-

Anti-Cancer Agents: Some β-amino alcohol derivatives have exhibited antiproliferative activity in cancer cells.[1]

-

Neurological Disorders: Derivatives of β-amino alcohols are being investigated for the treatment of Alzheimer's disease.[1] Furthermore, N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines have been synthesized as high-affinity sigma receptor ligands, indicating the relevance of the 3,4-dichlorophenyl group in neurologically active compounds.[10]

Conclusion

The synthesis of β-amino alcohols from this compound provides a pathway to a diverse range of potentially bioactive molecules. The protocols outlined in this document, based on established methods for epoxide ring-opening, offer a starting point for researchers in synthetic chemistry and drug development. The choice of amine, catalyst, and reaction conditions will be crucial in determining the outcome of the synthesis and should be carefully optimized to achieve the desired product in high yield and purity. The resulting compounds hold promise for the development of new therapeutic agents across various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. rroij.com [rroij.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Ring-Opening of 2-(3,4-Dichlorophenyl)-oxirane with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 1-(3,4-dichlorophenyl)-2-aminoethanols through the ring-opening of 2-(3,4-dichlorophenyl)-oxirane with primary amines. The described methods are essential for the generation of novel scaffolds for drug discovery and development, as β-amino alcohols are crucial intermediates for various biologically active compounds.

Introduction